The synthesis of LP-925219 involves several key steps that utilize advanced organic chemistry techniques. The compound is synthesized through a multi-step process that includes the formation of various intermediates, followed by coupling reactions to achieve the final structure. The detailed synthetic route has been documented in supplementary materials associated with its pharmacological studies. For instance, one of the critical steps involves the preparation of specific aryl derivatives that serve as building blocks for the final compound .
The molecular structure of LP-925219 can be represented by its chemical formula . The compound features a complex arrangement that includes multiple functional groups conducive to its activity as an SGLT inhibitor.
LP-925219 undergoes specific chemical reactions that facilitate its activity as a dual inhibitor. These reactions primarily involve binding interactions with the SGLT1 and SGLT2 proteins, which are critical for glucose transport.
The mechanism by which LP-925219 exerts its effects involves competitive inhibition of sodium-glucose cotransporters located in the renal proximal tubules. By inhibiting both SGLT1 and SGLT2:
Data from pharmacokinetic studies indicate that LP-925219 is effective at doses that significantly alter glucose handling in vivo .
LP-925219 exhibits several notable physical and chemical properties:
Relevant analyses include spectroscopic characterizations such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), confirming the identity and purity of LP-925219 .
LP-925219 has significant scientific applications, particularly in diabetes research:
Sodium-glucose cotransporters (SGLTs) are membrane proteins critical for active glucose transport across epithelial barriers. SGLT2 (encoded by SLC5A2) is predominantly expressed in the early proximal tubule (S1/S2 segments) of the kidney, where it mediates ~90% of renal glucose reabsorption under physiological conditions. It operates with a low affinity (Km ≈ 5 mM) but high capacity for glucose, utilizing a 1:1 sodium-glucose stoichiometry [4] [10]. In contrast, SGLT1 (encoded by SLC5A1) localizes to the distal proximal tubule (S3 segment) and small intestine, exhibiting high glucose affinity (Km ≈ 0.5 mM) but lower capacity, with a 2:1 sodium-glucose coupling ratio. SGLT1 accounts for ~10% of renal glucose reabsorption and is the primary mediator of dietary glucose absorption in the gut [4] [9].
Table 1: Functional Properties of SGLT1 and SGLT2
Characteristic | SGLT2 | SGLT1 |
---|---|---|
Primary Location | Renal proximal tubule (S1/S2) | Small intestine, Renal S3 segment |
Glucose Affinity (Km) | Low (~2-5 mM) | High (~0.5 mM) |
Transport Capacity | High | Low |
Na+:Glucose Stoichiometry | 1:1 | 2:1 |
% Filtered Glucose Reabsorbed | ~90% | ~10% |
Genetic studies highlight their roles: SLC5A2 mutations cause familial renal glucosuria (FRG), a benign condition with urinary glucose excretion (UGE) up to 150 g/day but no hypoglycemia or renal impairment. Conversely, SLC5A1 mutations lead to glucose-galactose malabsorption (GGM), characterized by severe diarrhea unless glucose/galactose are eliminated from the diet [4] [9]. These phenotypes validated SGLTs as therapeutic targets for diabetes.
Selective SGLT2 inhibitors (e.g., empagliflozin, dapagliflozin) increase UGE by only 30–50% of the filtered glucose load in diabetic patients. This limitation arises from compensatory upregulation of SGLT1-mediated reabsorption in the S3 segment when SGLT2 is blocked. Studies in knockout mice demonstrate:
Dual SGLT1/SGLT2 inhibition thus offers a mechanistic solution to overcome compensatory reabsorption. Intestinal SGLT1 inhibition provides additional benefits: delayed glucose absorption reduces postprandial hyperglycemia, and increased distal glucose delivery enhances GLP-1 secretion from enteroendocrine L-cells [8] [9]. This dual approach maximizes glycosuria while modulating enteroendocrine signaling.
LP-925219 is a novel orally bioavailable, small-molecule dual inhibitor of SGLT1 and SGLT2. Its chemical structure is (2S,3R,4R,5S,6R)-2-(4-Chloro-3-(4-methoxybenzyl)phenyl)-6-(methylthio)tetrahydro-2H-pyran-3,4,5-triol (molecular weight: 410.91 g/mol; exact mass: 410.0955) [1]. Developed by Lexicon Pharmaceuticals, it emerged from efforts to optimize phlorizin-derived compounds. Phlorizin—a natural non-selective SGLT inhibitor—reversed hyperglycemia in diabetic rats but had poor oral bioavailability and inhibited intestinal GLUTs, limiting clinical utility [5] [9].
Table 2: In Vitro Inhibition Profile of LP-925219
Parameter | SGLT2 Inhibition | SGLT1 Inhibition |
---|---|---|
IC50 (nmol/L) | 0.5 | 22.6 |
Cell System | HEK293 expressing mSGLT2 | HEK293 expressing mSGLT1 |
Species | Mouse | Mouse |
LP-925219 exhibits >45-fold selectivity for murine SGLT2 (IC₅₀ = 0.5 nmol/L) over SGLT1 (IC₅₀ = 22.6 nmol/L) [2] [5]. Pharmacokinetic studies in C57BL/6 mice revealed 87% oral bioavailability and a 7-hour plasma half-life after a 10 mg/kg dose, supporting twice-daily dosing [2]. Its preclinical significance lies in being one of the first compounds to test the hypothesis that dual inhibition maximizes UGE beyond selective SGLT2 blockade.
Table 3: 24-Hour Urinary Glucose Excretion (UGE) in Mice
Genotype | Vehicle UGE (% of DKO Max) | LP-925219 (60 mg/kg BID) UGE |
---|---|---|
Wild-Type (WT) | 0.2% | Matched DKO levels |
SGLT1-KO | 2% | Matched DKO levels |
SGLT2-KO | 30% | Matched DKO levels |
Double-KO (DKO) | 100% (Maximal) | N/A |
In pivotal studies, LP-925219 (60 mg/kg twice daily) increased 24-hour UGE in WT, SGLT1-KO, and SGLT2-KO mice to levels equivalent to DKO mice (maximal UGE). This demonstrated that pharmacologic dual inhibition achieves near-complete inhibition of renal glucose reabsorption [2] [5]. Mechanistically, this occurs because LP-925219 blocks residual SGLT1-mediated reabsorption in SGLT2-inhibited states, eliminating the compensatory flux that limits selective agents. The compound’s ability to maximize UGE in normal and knockout models provided proof-of-concept for dual inhibitors like sotagliflozin, which later entered clinical trials [8] [9].
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: